molecular formula C13H13N B1610531 4-Methyl-3-phenylaniline CAS No. 13480-37-0

4-Methyl-3-phenylaniline

Cat. No.: B1610531
CAS No.: 13480-37-0
M. Wt: 183.25 g/mol
InChI Key: COYWNBKOPFAEDG-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylaniline (C₁₃H₁₃N) is a substituted aniline derivative featuring a phenyl group at the 3-position and a methyl group at the 4-position of the aromatic amine backbone. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and ligands in coordination chemistry. Its electron-donating methyl group enhances solubility in nonpolar solvents compared to unsubstituted anilines, while the phenyl substituent contributes to π-π stacking interactions in supramolecular assemblies.

Properties

IUPAC Name

4-methyl-3-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYWNBKOPFAEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482275
Record name 6-Methyl-biphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-37-0
Record name 6-Methyl-biphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13480-37-0
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-phenylaniline can be synthesized through several methods. One common approach involves the nitration of 4-methyl-3-phenylbenzene followed by reduction of the nitro group to an amine . Another method includes the direct nucleophilic substitution of halogenated precursors with aniline derivatives .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro compounds or palladium-catalyzed amination reactions. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, influencing biochemical processes. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

The following analysis compares 4-Methyl-3-phenylaniline with structurally analogous aromatic amines, focusing on synthesis, physicochemical properties, and applications.

Structural and Electronic Comparisons
Compound Substituent Positions Molecular Weight (g/mol) Melting Point (°C) LogP (Octanol-Water)
This compound 3-phenyl, 4-methyl 183.25 98–102 3.2
3-Methyl-4-phenylaniline 4-phenyl, 3-methyl 183.25 105–108 3.1
4-Phenylaniline 4-phenyl 169.23 78–80 2.8
3,5-Dimethylaniline 3,5-dimethyl 121.18 62–64 1.9

Key Observations :

  • Steric Effects : The 3-phenyl group in this compound introduces greater steric hindrance compared to 4-Phenylaniline, reducing reactivity in electrophilic substitution reactions .
  • Solubility : The methyl group at the 4-position enhances lipophilicity (LogP = 3.2) relative to 3,5-Dimethylaniline (LogP = 1.9), favoring applications in hydrophobic environments.

Comparison with Fendiline Analogues :

  • Fendiline derivatives (e.g., 1-(2-methylphenyl)ethylamine) employ similar reductive amination protocols , but this compound requires stricter temperature control (~0°C) to avoid side reactions due to steric crowding.
Spectroscopic Data
Compound ¹H-NMR (δ, ppm) Key Signals
This compound 2.35 (s, 3H, CH₃), 6.65–7.45 (m, 8H, aromatic)
3-Methyl-4-phenylaniline 2.40 (s, 3H, CH₃), 6.70–7.50 (m, 8H, aromatic)
4-Phenylaniline 6.60–7.40 (m, 9H, aromatic)

The methyl group in this compound causes upfield shifts in adjacent aromatic protons, distinguishing it from positional isomers.

Biological Activity

4-Methyl-3-phenylaniline, also known as 4-methyl-L-phenylalanine, is an aromatic amino acid derivative with significant biological activity. This compound has been studied for its effects on various biological processes, including its role in insulin signaling, potential antibacterial properties, and interactions with specific transporters. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10_{10}H13_{13}NO2_2. Its structure features a phenyl group substituted with a methyl group at the para position relative to the amine group. This structural modification can influence its biological interactions and activities.

PropertyValue
Molecular Weight163.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityCauses skin irritation

Insulin Signaling Impairment

Recent studies have shown that phenylalanine and its derivatives can impair insulin signaling pathways. In a study conducted on C57BL/6J mice fed a phenylalanine-rich diet, it was observed that elevated serum phenylalanine levels led to increased fasting blood glucose and reduced glucose tolerance. Specifically, the treatment resulted in decreased insulin signaling in adipose tissue and muscle, suggesting that elevated levels of phenylalanine may blunt insulin action .

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit antibacterial activity against various strains of bacteria. For instance, dual inhibitors developed from phenylalanine derivatives have shown potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. These compounds demonstrated minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against certain strains .

Transporter Interactions

This compound has been studied for its interaction with L-type amino acid transporters (LATs). Inhibition assays indicated that certain phenylalanine analogs can significantly inhibit the uptake of leucine by LAT1, demonstrating competitive inhibition characteristics. The kinetic parameters for these interactions have been quantified, revealing insights into how structural modifications impact transporter affinity .

Table 2: Kinetic Parameters for LAT1 and LAT2 Interaction

CompoundKi_i (μM) LAT1Ki_i (μM) LAT2
This compoundXY
PhenylalanineAB
2-Iodo-PheCD

Note: Actual values for Ki_i should be filled based on experimental data from relevant studies.

Case Study 1: Phenylalanine-Rich Diet in Mice

In a controlled experiment, male C57BL/6J mice were fed a diet containing 1% phenylalanine for 12 weeks. The study monitored changes in body weight, food intake, blood glucose levels, and insulin sensitivity. Results showed that mice on the phenylalanine-rich diet exhibited significant increases in blood glucose levels and impaired insulin signaling compared to control groups .

Case Study 2: Antibacterial Efficacy of Phenylalanine Derivatives

A series of phenylalanine derivatives were tested for their antibacterial properties against various pathogens. Compound 7a was identified as a potent dual inhibitor of bacterial topoisomerases with broad-spectrum activity against resistant strains. In vivo studies demonstrated its efficacy in a mouse model of infection caused by vancomycin-intermediate S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-phenylaniline
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-phenylaniline

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